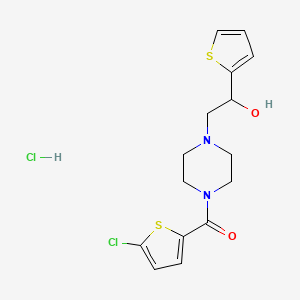

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives that share structural similarities, such as the presence of a furan moiety and a phenyl group which may be substituted with various functional groups.

Synthesis Analysis

The synthesis of related N-(furan-2-yl)acetamide derivatives has been reported using different methods. For instance, one-pot three-component synthesis has been utilized to create a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, which involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions . Another approach for synthesizing furan-2-ylacetamides involves a PdI2-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols, followed by intramolecular conjugate addition and aromatization . These methods highlight the versatility and adaptability of synthetic routes to obtain furan-containing acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various analytical techniques. For example, novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides were characterized by elemental analysis, IR, and 1H NMR . These techniques are crucial for determining the structural integrity and confirming the presence of specific functional groups within the molecule, such as the furan ring, the acetamide linkage, and any substituents on the phenyl ring.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl and furan rings. The papers provided do not detail specific reactions for "2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide," but they do suggest that the furan ring and the acetamide moiety are reactive sites that can participate in further chemical transformations. The synthesis methods described in the papers imply that the acetamide group can be formed through amide bond formation reactions, and the furan ring can be constructed or modified through cyclization and aromatization steps.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide," they do provide insights into the properties of similar compounds. Acetamide derivatives are generally characterized by their melting points, solubility, and stability, which can be influenced by the nature of the substituents on the aromatic rings . The presence of electron-withdrawing or electron-donating groups can affect the acidity or basicity of the molecule, as well as its reactivity in further chemical reactions.

Aplicaciones Científicas De Investigación

Antifungal Properties

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide and its derivatives show significant potential in antifungal applications. A study highlighted the synthesis of related heterocyclic compounds, demonstrating their effectiveness against various fungi species. These compounds were as effective as ketoconazole against certain fungi and even more effective against others, indicating their potential as antifungal agents (Kaplancıklı et al., 2013).

Anticonvulsant Activities

Some derivatives of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide have shown promise in anticonvulsant activities. In a study, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives displayed outstanding activity in seizure tests in mice, particularly those with an alpha-furan-2-yl group. These findings suggest their potential as anticonvulsant agents (Kohn et al., 1993).

Anti-Tuberculosis Activity

Derivatives of this compound have also been investigated for their anti-tuberculosis activity. A study synthesized N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives and tested them against tuberculosis. The study involved characterizing the compounds using various spectroscopic techniques and assessing their in vitro anti-tuberculosis activities (Bai et al., 2011).

Anti-Inflammatory Activity

Research on derivatives of this chemical structure has also explored anti-inflammatory applications. In one study, compounds synthesized from related derivatives demonstrated significant anti-inflammatory activity, making them candidates for further investigation in this field (Sunder et al., 2013).

Antihypertensive Agents

Some derivatives have been evaluated for their potential as antihypertensive agents. A study synthesized a series of derivatives and tested their inhibitory activity against T-type Ca(2+) channels, revealing their potential in lowering blood pressure without causing reflex tachycardia (Watanuki et al., 2012).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3/c1-19-14(13-3-2-8-20-13)10-17-15(18)9-11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBPOBOWQHBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)